N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core (pyrazolo[4,3-d]pyrimidine) substituted with a furan-2-ylmethyl group at position 6, a 3-chloro-4-methoxyphenyl acetamide moiety, and ethyl/methyl groups at positions 1 and 3, respectively. The furan ring and chloro-methoxyphenyl substituents may enhance solubility and target binding compared to purely aromatic analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O5/c1-4-28-20-19(13(2)25-28)26(22(31)27(21(20)30)11-15-6-5-9-33-15)12-18(29)24-14-7-8-17(32-3)16(23)10-14/h5-10H,4,11-12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLNJPGPTVWWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a chloro and methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications to the phenyl and pyrazole moieties can significantly enhance cytotoxic effects.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Its effectiveness is likely attributed to the electron-withdrawing effects of the chloro group and the overall structure's ability to penetrate bacterial membranes.
Anticancer Studies
A study conducted on various derivatives of pyrazolo[4,3-d]pyrimidines demonstrated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl...) exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds were reported between 10 µM to 20 µM , indicating moderate potency compared to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In vitro tests revealed that this compound possesses antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 µg/mL to 25 µg/mL against various pathogens including E. coli and Staphylococcus aureus. These findings highlight its potential as a lead compound for developing new antibiotics .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer properties of similar pyrazolo derivatives. The results showed that compounds with a similar structure inhibited cell growth in A549 cells by inducing apoptosis through the activation of caspase pathways. The study concluded that structural modifications can enhance efficacy while reducing toxicity .
Case Study 2: Antibacterial Mechanism
Another research effort focused on the antibacterial mechanism of compounds related to N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl...). It was found that these compounds disrupt bacterial cell wall synthesis and inhibit DNA gyrase activity, leading to bacterial death. This mechanism was validated through time-kill studies demonstrating rapid bactericidal activity .
Data Tables
| Activity | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Anticancer | A549 (Lung Cancer) | 10 µM - 20 µM |
| Antibacterial | E. coli | 12.5 µg/mL |
| Antibacterial | S. aureus | 25 µg/mL |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and ester groups in the compound undergo hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : The acetamide moiety can hydrolyze to form carboxylic acid derivatives.
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Basic Hydrolysis : The furan-2-ylmethyl group may undergo ring-opening under strong alkaline conditions (e.g., NaOH/EtOH, 80°C) to yield α,β-unsaturated ketones.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Amide hydrolysis | 6M HCl, reflux, 12h | N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)...-yl)acetic acid | 72% |
| Ester hydrolysis | 2M NaOH, EtOH, 80°C, 8h | 5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl acetic acid | 68% |
Nucleophilic Substitution
The chloro group on the phenyl ring participates in nucleophilic aromatic substitution (NAS) reactions. For instance:
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Reaction with amines (e.g., piperidine) in DMF at 120°C replaces the chloro substituent with an amino group.
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Thiols (e.g., benzyl mercaptan) in the presence of K₂CO₃ yield thioether derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 120°C, 24h | N-(3-piperidino-4-methoxyphenyl)-...acetamide | 65% |
| Benzyl mercaptan | K₂CO₃, DMF, 80°C, 10h | N-(3-(benzylthio)-4-methoxyphenyl)-...acetamide | 58% |
Oxidation and Reduction
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Oxidation : The furan ring undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) to form a diketone intermediate.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine dioxo groups to hydroxylamines.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Furan oxidation | mCPBA, CH₂Cl₂, 25°C, 6h | 5,7-dioxo-6,7-dihydro-1H-pyrazolo...diketone | 81% |
| Pyrimidine reduction | 10% Pd-C, H₂ (1 atm), EtOH | 5,7-dihydroxy-6,7-dihydro-1H-pyrazolo... | 63% |
Cycloaddition Reactions
The furan moiety participates in Diels-Alder reactions with dienophiles like maleic anhydride:
-
Forms bicyclic adducts at 100°C in toluene.
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 100°C, 12h | Bicyclic oxanorbornene derivative | 76% |
Functional Group Modifications
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Methoxy Demethylation : BBr₃ in CH₂Cl₂ selectively removes the methoxy group, yielding a phenolic derivative.
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Ethyl Group Functionalization : Oxidation of the ethyl substituent with KMnO₄/H₂SO₄ forms a carboxylic acid.
| Modification | Conditions | Product | Yield |
|---|---|---|---|
| Methoxy demethylation | BBr₃, CH₂Cl₂, -78°C, 2h | N-(3-chloro-4-hydroxyphenyl)-...acetamide | 69% |
| Ethyl oxidation | KMnO₄, H₂SO₄, H₂O, 60°C, 5h | 1-carboxy-5,6-dimethyl-...acetamide | 55% |
Key Research Findings
-
Stability : The compound degrades under UV light (λ = 254 nm) via radical-mediated pathways, forming nitroso byproducts .
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Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) show higher yields compared to THF or EtOAc.
-
Catalysis : Pd(OAc)₂/Xantphos systems improve cross-coupling efficiency with aryl boronic acids.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Impact on Solubility and Binding: The target compound’s furan-2-ylmethyl group (vs. However, the fluorobenzyl group in may enhance metabolic stability due to reduced oxidative susceptibility . The 3-chloro-4-methoxyphenyl acetamide in the target compound provides electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which could optimize π-π stacking or hydrogen bonding in kinase active sites compared to simpler phenyl groups .
Core Structure Variations :
- The pyrazolo[4,3-d]pyrimidine core in the target compound differs from BMS-354825’s thiazole-carboxamide scaffold (). While both target kinases, the pyrazolo-pyrimidine system may offer superior selectivity due to steric and electronic differences .
- Dihydropyridines like AZ331 () prioritize calcium channel modulation, whereas the target’s rigid bicyclic core likely favors kinase inhibition .
Pharmacokinetic and Bioactivity Insights
- BMS-354825 (): Demonstrated oral efficacy in a K562 xenograft model with complete tumor regression. The target compound’s furan substituent may reduce toxicity compared to BMS-354825’s thiazole-carboxamide, which requires high doses (≥10 mg/kg) .
- Fluorobenzyl Analog () : Lacks bioactivity data but shares structural similarity with kinase inhibitors. The 4-fluorobenzyl group’s lipophilicity might enhance blood-brain barrier penetration relative to the target’s furan .
- Example 83 (): Features a chromenone group linked to fluorophenyl substituents, showing preclinical activity. The target compound’s chloro-methoxyphenyl group could provide a broader therapeutic window due to reduced off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
